Phenyltrimethylammonium chloride

Catalog No.
S565823
CAS No.
138-24-9
M.F
C9H14ClN
M. Wt
171.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyltrimethylammonium chloride

CAS Number

138-24-9

Product Name

Phenyltrimethylammonium chloride

IUPAC Name

trimethyl(phenyl)azanium;chloride

Molecular Formula

C9H14ClN

Molecular Weight

171.67 g/mol

InChI

InChI=1S/C9H14N.ClH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1

InChI Key

MQAYPFVXSPHGJM-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C1=CC=CC=C1.[Cl-]

Synonyms

hydroxide of phenyltrimethylammonium, iodide of phenyltrimethylammonium, phenyltrimethylammonium, phenyltrimethylammonium acetate, phenyltrimethylammonium benzenesulfonate, phenyltrimethylammonium bromide, phenyltrimethylammonium chloride, phenyltrimethylammonium tosylate, phenyltrimethylammonium tribromide, phenyltrimethylammonium, tri(methyl-3(2)H)-labeled cpd, trimethyl-d9-anilinium hydroxide, trimethylanilinium, trimethylanilinium iodide, trimethylphenylammonium hydroxide, trimethylphenylammonium iodide, X-TractElute

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[Cl-]

Phase Transfer Catalysis:

PTAC acts as a phase transfer catalyst, facilitating reactions between immiscible liquids, such as water and organic solvents. This allows researchers to perform reactions that wouldn't be possible under normal conditions. For instance, PTAC can be used in:

  • Alkylation reactions: Transferring a methyl group (CH₃) to various organic molecules. Source:
  • Acylation reactions: Introducing an acyl group (R-CO-) into organic compounds. Source:

Methylating Agent:

PTAC can directly introduce a methyl group (CH₃) to various molecules, making it useful in:

  • Synthesis of methylated compounds: This has applications in the development of pharmaceuticals, agrochemicals, and other functional materials. Source: )

Depolymerization Studies:

PTAC plays a role in the breakdown of polymers, which can be helpful in:

  • Understanding polymer degradation mechanisms: This knowledge is crucial for improving the durability and performance of polymeric materials. Source: )
  • Recycling and waste management: PTAC-assisted depolymerization offers potential pathways for breaking down non-biodegradable polymers into reusable components.

Other Research Areas:

PTAC is also being explored in other research areas, including:

  • Corrosion inhibition: PTAC exhibits potential for protecting metals from corrosion. Source:
  • Antimicrobial properties: Some studies suggest PTAC might possess antimicrobial activity, but further research is needed.

Phenyltrimethylammonium chloride is a quaternary ammonium compound with the chemical formula C₉H₁₄NCl and a molecular weight of 171.67 g/mol. It is characterized by a phenyl group attached to a nitrogen atom that is further bonded to three methyl groups. This compound is known for its role as a phase transfer catalyst and has applications in various chemical synthesis processes. It is also recognized for its potential biological activities, although it is classified as hazardous due to its toxicity upon ingestion or skin contact .

, particularly in organic synthesis. Notably, it can act as a methylating agent, facilitating the transfer of methyl groups in reactions involving nucleophiles. It has been utilized in oxidative reactions, such as with phenyltrimethylammonium tribromide, where it can serve as a source of bromine under specific conditions . Additionally, this compound can be involved in alkaline depolymerization processes, enhancing the breakdown of certain polymers .

Phenyltrimethylammonium chloride can be synthesized through various methods:

  • Quaternization Reaction: The most common method involves the reaction of trimethylamine with benzyl chloride or phenyl bromide. This reaction typically occurs under reflux conditions in an appropriate solvent.
    Trimethylamine+Benzyl ChloridePhenyltrimethylammonium Chloride\text{Trimethylamine}+\text{Benzyl Chloride}\rightarrow \text{Phenyltrimethylammonium Chloride}
  • Ion Exchange: Another method involves the ion exchange between phenyltrimethylammonium bromide and sodium chloride to yield phenyltrimethylammonium chloride.
  • Direct Synthesis: Some protocols suggest direct synthesis from phenol derivatives using methylation techniques followed by chlorination .

Phenyltrimethylammonium chloride has diverse applications:

  • Phase Transfer Catalyst: It facilitates the transfer of ions or molecules between immiscible phases, enhancing reaction rates in organic synthesis.
  • Methylating Agent: Used in various methylation reactions to introduce methyl groups into organic compounds.
  • Corrosion Inhibitor: Employed in industrial applications to prevent corrosion of metals.
  • Biological Research: Investigated for potential use in antimicrobial formulations and other biological applications due to its activity against microorganisms .

Research on interaction studies involving phenyltrimethylammonium chloride focuses on its behavior in different chemical environments and its interaction with biological systems. Studies have shown that this compound can influence the solubility and stability of various substrates when used as a phase transfer catalyst. Additionally, its interactions with cell membranes raise concerns regarding toxicity and bioavailability when applied in biological contexts .

Phenyltrimethylammonium chloride shares similarities with other quaternary ammonium compounds but exhibits unique properties that distinguish it from them. Here are some similar compounds for comparison:

Compound NameChemical FormulaKey Features
Benzyltrimethylammonium ChlorideC₉H₁₃NClUsed primarily as a disinfectant; less toxic than phenyl derivative.
Tetrabutylammonium BromideC₁₆H₃₄NBrEffective phase transfer catalyst; more hydrophobic than phenyl derivative.
Cetyltrimethylammonium BromideC₁₈H₃₉NBrCommonly used as a surfactant; possesses antimicrobial properties similar to phenyl derivative.

Phenyltrimethylammonium chloride is unique due to its specific structural attributes that confer distinct reactivity and biological activity compared to these similar compounds. Its effectiveness as a phase transfer catalyst and methylating agent makes it particularly valuable in synthetic organic chemistry .

Phenyltrimethylammonium chloride belongs to the broader family of quaternary ammonium compounds (QACs), which have been studied as antimicrobial agents since the 1930s when Domagk demonstrated the antimicrobial properties of benzalkonium chloride. While the specific history of PTMAC is not extensively documented in early literature, its development parallels the growing interest in quaternary ammonium salts throughout the mid-20th century. The compound gained scientific attention primarily for its potential as a phase transfer catalyst and methylating agent in organic synthesis applications.

Early research on quaternary ammonium compounds focused predominantly on their antimicrobial properties, with scientific interest gradually expanding to explore their utility in chemical synthesis and catalysis. The recognition of PTMAC's unique structural features—combining the hydrophobic phenyl group with the cationic trimethylammonium moiety—contributed to its specialized applications in organic chemistry. This historical trajectory demonstrates how PTMAC evolved from a compound of theoretical interest to a practical reagent with diverse applications in modern chemical processes.

Significance in Modern Chemical Sciences

Phenyltrimethylammonium chloride has established significant importance in contemporary chemical sciences through its multifaceted applications. Its primary significance lies in its effectiveness as a phase transfer catalyst, facilitating reactions between immiscible phases and enhancing reaction rates in organic synthesis. This property has made PTMAC invaluable in various synthetic pathways where conventional methods might be limited by phase separation issues.

Beyond catalysis, PTMAC serves as an important methylating agent in organic transformations, providing a safer alternative to traditional methylating reagents like methyl iodide. Its contribution to materials science has also been noteworthy, particularly in the modification of clay minerals for enhanced properties in applications such as drug delivery systems and environmental remediation technologies. Additionally, PTMAC has demonstrated utility in electrochemical processes and corrosion inhibition studies for carbon steel in alkaline environments, reflecting its expanding significance across multiple scientific disciplines.

The compound's significance extends to pharmaceutical synthesis, where it plays a role in the production of medicinal compounds. For instance, it has been employed as a methylating agent in the synthesis of opiates, illustrating its relevance in pharmaceutical manufacturing processes. This breadth of applications underscores PTMAC's enduring importance in modern chemical sciences.

Theoretical Framework for Quaternary Ammonium Salt Research

The theoretical framework for understanding phenyltrimethylammonium chloride and related quaternary ammonium salts centers on several key principles. At the molecular level, PTMAC's behavior is governed by its ionic structure, featuring a positively charged nitrogen atom with four substituents (three methyl groups and one phenyl group) balanced by a chloride counterion. This structural arrangement influences its physical properties, reactivity patterns, and interaction mechanisms with various substrates.

The theoretical foundation for PTMAC's function as a phase transfer catalyst stems from its amphiphilic nature. The hydrophobic phenyl group provides affinity for organic phases, while the cationic trimethylammonium portion enables interaction with aqueous phases, allowing the compound to shuttle reactants between otherwise immiscible phases. This theoretical understanding has been fundamental to optimizing its catalytic applications in organic synthesis.

Research on the degradation mechanisms of quaternary ammonium compounds provides another important theoretical dimension. Studies have identified two primary degradation pathways for compounds like PTMAC in alkaline conditions: SN2 nucleophilic substitution reactions and Hofmann elimination. These mechanisms are crucial for understanding the stability and environmental fate of PTMAC. The theoretical framework also encompasses structure-activity relationships, which explain how structural modifications to the quaternary ammonium core affect properties and reactivity patterns.

Research Impact and Citation Analysis

Phenyltrimethylammonium chloride has generated significant research interest across multiple disciplines, as evidenced by its presence in numerous scientific publications. The compound has been cited extensively in research related to phase transfer catalysis, organic synthesis, materials science, and electrochemical applications. Though specific citation metrics for PTMAC are not directly available from the search results, its research impact can be inferred from its diverse applications and continued relevance in chemical research.

Studies exploring PTMAC's role in phase transfer catalysis have been particularly influential, with research demonstrating its superior reactivity compared to other quaternary ammonium salts in certain reactions. For instance, in alkylation of phenols, PTMAC achieved an 86% yield with 2-naphthol within 30 minutes, outperforming alternatives like tetramethylammonium chloride. Such findings have contributed to its adoption in various synthetic methodologies.

Research examining PTMAC's applications in materials science, particularly in clay modification and perovskite solar cell development, represents another significant impact area. Additionally, studies on the degradation mechanisms of quaternary ammonium compounds have cited PTMAC as a model compound, contributing to fundamental understanding of chemical stability and environmental fate of this class of substances. The compound's continued appearance in recent publications across these diverse fields indicates its enduring research relevance and impact on chemical sciences.

UNII

1886BWR70S

Related CAS

3426-74-2 (Parent)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal]

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

138-24-9

General Manufacturing Information

Benzenaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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